N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1564690-19-2
VCID: VC2768983
InChI: InChI=1S/C11H14BrN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3
SMILES: CC1=CC(=CC(=C1)Br)CNC2CC2
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol

N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine

CAS No.: 1564690-19-2

Cat. No.: VC2768983

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine - 1564690-19-2

Specification

CAS No. 1564690-19-2
Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
IUPAC Name N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine
Standard InChI InChI=1S/C11H14BrN/c1-8-4-9(6-10(12)5-8)7-13-11-2-3-11/h4-6,11,13H,2-3,7H2,1H3
Standard InChI Key ZSILEKGMKFUCJT-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)CNC2CC2
Canonical SMILES CC1=CC(=CC(=C1)Br)CNC2CC2

Introduction

N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine is an organic compound with the molecular formula C11H14BrN. It belongs to the class of cyclopropanamines, characterized by a cyclopropane ring attached to an amine group. The presence of a bromine atom and a methyl group on the phenyl ring makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Synthesis Method

The synthesis of N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine typically involves a nucleophilic substitution reaction. A common method includes reacting 3-bromo-5-methylbenzyl chloride with cyclopropylamine. This reaction is facilitated by the use of a base such as sodium hydroxide or potassium carbonate, often conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of reactants.

Biological Activities and Potential Applications

N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine has garnered attention for its potential biological activities. The bromine atom and the cyclopropylamine moiety are crucial for binding to specific molecular targets such as enzymes or receptors, which can modulate their activity. This interaction can influence various biological pathways, making it a candidate for further investigation in pharmacological contexts.

Antimicrobial Activity

Research has shown that compounds related to N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamine, including its Schiff base derivatives, exhibit antimicrobial activity. This makes them interesting candidates for the development of new antimicrobial agents.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightNotable Features
N-[(3-bromo-5-methylphenyl)methyl]cyclopropanamineC11H14BrNNot specifiedCyclopropanamine structure with bromine and methyl substituents on the phenyl ring.
N-[(3-bromo-2,4-dimethylphenyl)methyl]cyclopropanamineC12H16BrN254.17Similar structure but with additional methyl group on the phenyl ring .

Future Directions

Future studies should focus on the detailed characterization of its physical and chemical properties, such as solubility and stability, which are crucial for its applications in biological systems. Additionally, exploring its potential as a building block for more complex molecules with therapeutic properties could be beneficial.

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